![molecular formula C22H25NO4S B13334136 Methyl 1'-tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylate CAS No. 2227206-21-3](/img/structure/B13334136.png)
Methyl 1'-tosylspiro[cyclohexane-1,3'-indoline]-5'-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate: is a spirocyclic compound featuring a unique structure where a cyclohexane ring is fused to an indoline moiety. This compound is part of the broader class of spiroindoles, which are known for their significant biological activities and applications in medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate typically involves the oxidation of N-aryl-N-methyl-2-oxocyclohexane-1-carboxamides. This reaction is carried out in one pot with a short reaction time, using Mn(III)-based oxidation in acetic acid at room temperature . The reaction conditions are relatively mild and yield the desired spiroindolinediones in good to high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent yields, and maintaining purity standards.
化学反应分析
Types of Reactions
Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form spiroindolinediones.
Reduction: Reduction reactions can modify the functional groups attached to the spirocyclic core.
Substitution: The tosyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Mn(III) acetate in acetic acid.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
The major products formed from these reactions include various spiroindoline derivatives, which can be further functionalized for specific applications .
科学研究应用
Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive spirocyclic structure.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activities .
相似化合物的比较
Similar Compounds
Spiro[cyclohexane-1,3’-indoline]-2,2’-diones: These compounds share a similar spirocyclic core but differ in functional groups.
Spirooxindoles: Another class of spirocyclic compounds with significant biological activities.
Uniqueness
Methyl 1’-tosylspiro[cyclohexane-1,3’-indoline]-5’-carboxylate is unique due to its tosyl group, which can be further modified to introduce a variety of functional groups. This versatility makes it a valuable compound in synthetic and medicinal chemistry .
属性
CAS 编号 |
2227206-21-3 |
|---|---|
分子式 |
C22H25NO4S |
分子量 |
399.5 g/mol |
IUPAC 名称 |
methyl 1-(4-methylphenyl)sulfonylspiro[2H-indole-3,1'-cyclohexane]-5-carboxylate |
InChI |
InChI=1S/C22H25NO4S/c1-16-6-9-18(10-7-16)28(25,26)23-15-22(12-4-3-5-13-22)19-14-17(21(24)27-2)8-11-20(19)23/h6-11,14H,3-5,12-13,15H2,1-2H3 |
InChI 键 |
KNXQXYLIQZYEHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3(CCCCC3)C4=C2C=CC(=C4)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


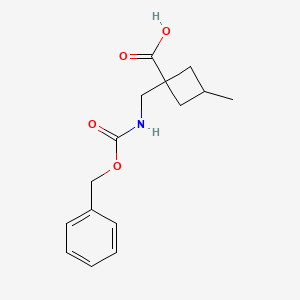
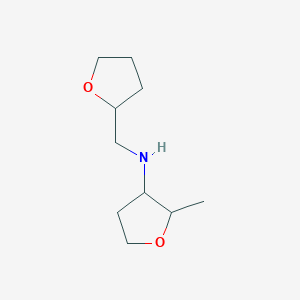
![2-Azabicyclo[2.2.1]heptan-2-amine](/img/structure/B13334062.png)
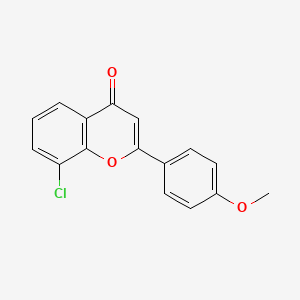
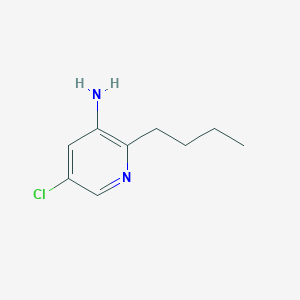
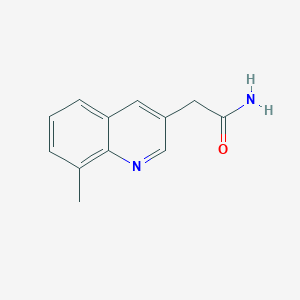
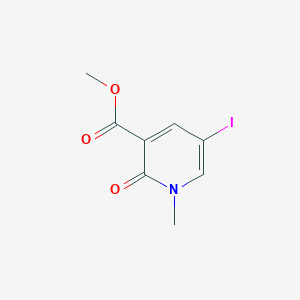

![1-[2-(Methylsulfanyl)ethyl]-1H-indol-7-amine](/img/structure/B13334117.png)
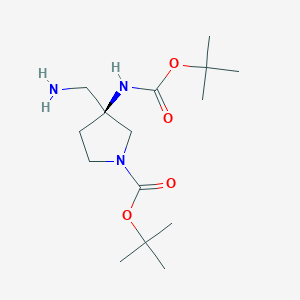
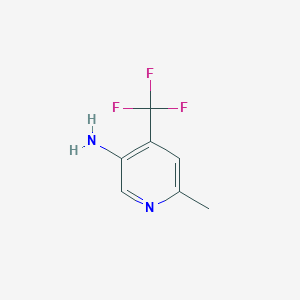
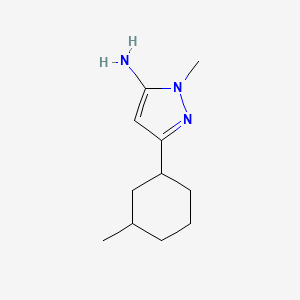
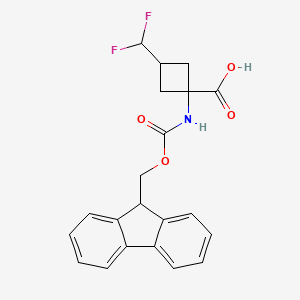
![1-[(5-chlorothiophen-2-yl)methyl]-4-methyl-1H-pyrazol-3-amine](/img/structure/B13334154.png)
